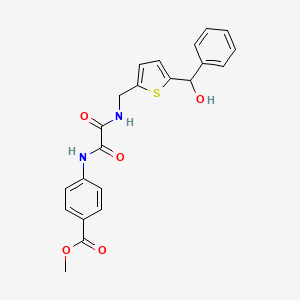

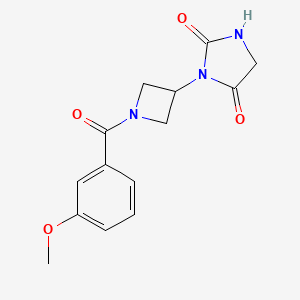

甲基 4-(2-(((5-(羟基(苯基)甲基)噻吩-2-基)甲基)氨基)-2-氧代乙酰基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis and photophysical properties of compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate have been studied, highlighting the influence of substituents on the thiophenyl moiety on luminescence properties (Kim et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds often features complex hydrogen bonding patterns and polarized molecular-electronic structures, as seen in studies of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving such compounds can lead to diverse products with unique structural motifs, as demonstrated in the synthesis of tricyclic products from reactions between penicillin-derived thiazoloazetidinones and ethyl diazoacetate, highlighting the compounds' reactive versatility (Mara et al., 1982).

Physical Properties Analysis

The physical properties, including phase behavior and transition temperatures, of compounds with similar structures have been explored. For instance, the synthesis of new liquid-crystal compounds with variations in the alkoxyphenyl and oxathian-2-yl groups reveals differences in mesomorphic behaviors and transition temperatures (Haramoto & Kamogawa, 1990).

Chemical Properties Analysis

The chemical properties of such compounds are influenced by their molecular structure, as seen in studies on azo-benzoic acids and their precursors, where acid-base dissociation and azo-hydrazone tautomerism play significant roles in their behavior in solution (Baul et al., 2009).

科学研究应用

光物理性质和激发态质子转移

对相关噻吩基化合物的研究,如甲基2-羟基-4-(5-R-噻吩-2-基)苯甲酸酯,为它们的光物理性质提供了重要见解。这些研究表明,在噻吩基团的特定位置引入不同取代基可以导致多样的发光性质,这对于光电子学和基于荧光的传感器应用可能至关重要(Kim et al., 2021)。

用于阴离子检测的化学传感器

利用苯甲酸酯衍生物开发化学传感器一直是一个感兴趣的领域。含有酚羟基和1,3,4-噁二唑基团的新型传感器对氟离子显示出选择性和比色响应,使它们成为环境监测和医疗应用的潜在候选者(Ma et al., 2013)。

高级糖基化终产物研究

与所讨论的化合物在结构上相关的甲基乙二醛以其在形成高级糖基化终产物中的作用而闻名,这些产物与包括糖尿病和神经退行性疾病在内的各种疾病相关。了解这类化合物的化学和生物相互作用可以有助于开发治疗策略(Nemet et al., 2006)。

血红蛋白的变构调节剂

研究可以修改血红蛋白氧亲和力的化合物已经导致各种苯甲酸酯衍生物的合成。这些研究旨在探索与人体氧气输送和传递相关的疾病的治疗途径(Randad et al., 1991)。

光聚合和材料科学

在材料科学中探索苯甲酸酯衍生物,特别是在光聚合过程中,提供了一个有前途的途径。研究表明,某些苯甲酸酯衍生物可以在聚合过程中作为光引发剂或修饰剂,这对于开发具有定制性能的新材料至关重要(Guillaneuf et al., 2010)。

作用机制

Target of Action

The compound “Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate” is a complex molecule that likely targets multiple biological systems. Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

For instance, some thiophene derivatives are known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that the compound could potentially interact with its targets by inhibiting enzymatic reactions.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, microbial infection, hypertension, atherosclerosis, and cancer.

Result of Action

Based on the known activities of thiophene derivatives , it is likely that the compound could potentially exert anti-inflammatory, antimicrobial, antihypertensive, anti-atherosclerotic, and anticancer effects at the molecular and cellular levels.

属性

IUPAC Name |

methyl 4-[[2-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-29-22(28)15-7-9-16(10-8-15)24-21(27)20(26)23-13-17-11-12-18(30-17)19(25)14-5-3-2-4-6-14/h2-12,19,25H,13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZGWPPUVLWYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)

![3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2489935.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2489936.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2489937.png)

![Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate](/img/structure/B2489938.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)

![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)